1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound combines the benzofuran moiety with a piperidine ring, which is a common structural motif in many pharmaceuticals .
Preparation Methods
The synthesis of 1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzofuran core with the piperidine ring using amide bond formation reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors involved in various biological processes . The piperidine ring enhances the compound’s binding affinity and specificity for these targets . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with anticancer properties.
The uniqueness of this compound lies in its combination of the benzofuran and piperidine moieties, which may confer unique biological activities and therapeutic potential .
Properties
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-12-4-2-3-11-9-13(22-14(11)12)16(20)18-7-5-10(6-8-18)15(17)19/h2-4,9-10H,5-8H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXJIJPRDYVSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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